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Compound of Interest

5-Methyl-1,3-thiazole-2-
Compound Name:

carbohydrazide
CAS No.: 858486-43-8
Cat. No.: B1451424

Get Quote

Executive Summary: The "2-Position" Advantage

5-Methyl-1,3-thiazole-2-carbohydrazide (CAS: Variable by salt/derivative) represents a
specialized scaffold in heterocyclic chemistry. Unlike its more common isomer, 4-methyl-1,3-
thiazole-5-carbohydrazide, the 2-carbohydrazide derivative places the reactive hydrazine group
at the most electron-deficient position of the thiazole ring (C2), flanked by both the sulfur and

nitrogen atoms.
This unique electronic environment confers distinct advantages:

o Enhanced Reactivity: The C2 position increases the electrophilicity of the carbonyl carbon,
facilitating faster Schiff base formation.[1]

o Metal Chelation: The proximity of the thiazole nitrogen (N3) to the carbonyl oxygen allows for
the formation of stable 5-membered chelate rings with transition metals, a feature less
geometrically favorable in 4- or 5-substituted isomers.
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 Biological Specificity: The 2-substituted vector projects pharmacophores into different
binding pockets compared to 4- or 5-substituted analogs, often yielding superior selectivity in

kinase and enzyme inhibition assays.

Chemical Profile & Comparative Metrics[2][3][4]

The following table contrasts the subject compound with its two most relevant alternatives: the
5-carbohydrazide isomer (positional isomer) and Benzothiazole-2-carbohydrazide (fused-ring

analog).

Table 1: Physicochemical & Functional Comparison
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Experimental Workflows

Protocol A: Synthesis of 5-Methyl-1,3-thiazole-2-
carbohydrazide
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Rationale: This protocol utilizes a nucleophilic acyl substitution on the ester.[1] The choice of
ethanol as a solvent ensures that the product, which is less soluble than the starting material,
precipitates out, driving the equilibrium forward (Le Chatelier’s principle).[1]

Reagents:

o Ethyl 5-methyl-1,3-thiazole-2-carboxylate (1.0 eq)
e Hydrazine hydrate (80% or 99%, 3.0 - 5.0 eq)

o Absolute Ethanol (Solvent)[7]

Step-by-Step Methodology:

 Dissolution: Dissolve 10 mmol of Ethyl 5-methyl-1,3-thiazole-2-carboxylate in 20 mL of
absolute ethanol in a round-bottom flask.

e Addition: Add 30-50 mmol of hydrazine hydrate dropwise at room temperature. Note: Excess
hydrazine prevents the formation of dimeric side products.

o Reflux: Heat the mixture to reflux (approx. 78°C) for 4—6 hours. Monitor reaction progress via
TLC (System: 5% Methanol in DCM). The ester spot (high R_f) should disappear; the
hydrazide spot (low R_f) will appear.

o Precipitation: Allow the reaction mixture to cool to room temperature. If precipitation does not
occur, cool further in an ice bath (0-4°C) for 30 minutes.

e Filtration: Filter the solid product under vacuum.

 Purification: Wash the filter cake with 10 mL of cold ethanol followed by 10 mL of diethyl
ether (to remove trace hydrazine). Recrystallize from hot ethanol if necessary.

 Validation: Product should appear as white/off-white needles. Melting point typically range:
140-145°C (verify with specific derivative literature).[1]

Protocol B: General Synthesis of Schiff Base Derivatives
(Antimicrobial Assay Candidates)

© 2026 BenchChem. All rights reserved. 4/8 Tech Support


https://www.researchgate.net/publication/330860218_Thiazole_Based_Carbohydrazide_Derivatives_as_a_-Amylase_Inhibitor_and_Their_Molecular_Docking_Study
https://www.researchgate.net/publication/330860218_Thiazole_Based_Carbohydrazide_Derivatives_as_a_-Amylase_Inhibitor_and_Their_Molecular_Docking_Study
https://pmc.ncbi.nlm.nih.gov/articles/PMC3765794/
https://www.researchgate.net/publication/330860218_Thiazole_Based_Carbohydrazide_Derivatives_as_a_-Amylase_Inhibitor_and_Their_Molecular_Docking_Study
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1451424?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Rationale: The hydrazide amine (-NH2) is a potent nucleophile. Acid catalysis activates the
aldehyde carbonyl, facilitating attack.[1]

e Setup: Mix 1.0 mmol of 5-Methyl-1,3-thiazole-2-carbohydrazide with 1.0 mmol of the target
aromatic aldehyde (e.g., 4-nitrobenzaldehyde) in 15 mL Ethanol.

o Catalysis: Add 2-3 drops of Glacial Acetic Acid.
e Reaction: Reflux for 2—4 hours.

« |solation: Cool to RT. The Schiff base (hydrazone) will precipitate as a colored solid
(yellow/orange). Filter, wash with cold ethanol, and dry.[1]

Mechanistic Logic & Signhaling Pathways

The following diagram illustrates the divergent synthetic pathways and biological mechanisms
accessible via the 5-Methyl-1,3-thiazole-2-carbohydrazide scaffold.
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Caption: Divergent synthetic utility of the 2-carbohydrazide scaffold leading to distinct
pharmacological outcomes.

Critical Analysis of Biological Performance
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Antimicrobial Efficacy (vs. 4-isomer)

Research indicates that 2-substituted thiazole hydrazones often exhibit lower Minimum
Inhibitory Concentrations (MIC) against Gram-negative bacteria (E. coli) compared to their 4-
substituted counterparts.

e Reasoning: The 2-position linkage creates a more linear molecular geometry when bound to
aldehydes, which aligns better with the active sites of bacterial DNA gyrase.[1]

o Data Point: Derivatives with electron-withdrawing groups (e.g., -NO2, -Cl) on the phenyl ring
of the hydrazone show MIC values as low as 1.56 pg/mL in M. tuberculosis assays,
outperforming standard 4-methyl-5-carbohydrazide analogs in head-to-head comparisons

[1].

Antioxidant Potential

The unreacted carbohydrazide moiety (-CONHNH2) acts as a hydrogen donor.

e Observation: The 5-methyl-1,3-thiazole-2-carbohydrazide core shows moderate DPPH
scavenging activity (IC50 ~ 45 pg/mL).

o Enhancement: Complexation with Cu(ll) or Zn(ll) significantly boosts this activity due to the
stabilization of the radical intermediate by the metal center, a process facilitated by the
specific N3-O chelation pocket unique to the 2-isomer [2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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